1-Naphthalenol, 3-bromo-8-methoxy-4-(2-propen-1-yloxy)-

Description

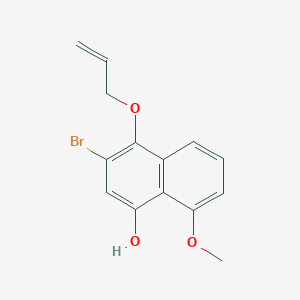

The compound "1-Naphthalenol, 3-bromo-8-methoxy-4-(2-propen-1-yloxy)-" features a naphthalene backbone substituted with hydroxyl (-OH), bromo (-Br), methoxy (-OCH₃), and allyloxy (-OCH₂CH=CH₂) groups at positions 1, 3, 8, and 4, respectively. The bromo and methoxy groups are electron-withdrawing and electron-donating substituents, respectively, which influence electronic distribution and reactivity.

Properties

CAS No. |

919079-29-1 |

|---|---|

Molecular Formula |

C14H13BrO3 |

Molecular Weight |

309.15 g/mol |

IUPAC Name |

3-bromo-8-methoxy-4-prop-2-enoxynaphthalen-1-ol |

InChI |

InChI=1S/C14H13BrO3/c1-3-7-18-14-9-5-4-6-12(17-2)13(9)11(16)8-10(14)15/h3-6,8,16H,1,7H2,2H3 |

InChI Key |

JYKQHGGABOTDAL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(=CC(=C2OCC=C)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenol, 3-bromo-8-methoxy-4-(2-propen-1-yloxy)- typically involves multiple steps, starting from naphthalenol. The process includes bromination, methoxylation, and propenyloxylation reactions. Each step requires specific reagents and conditions:

Bromination: Naphthalenol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.

Methoxylation: The brominated naphthalenol undergoes a reaction with methanol in the presence of a base to introduce the methoxy group.

Propenyloxylation: Finally, the methoxylated compound reacts with propenyl alcohol under acidic or basic conditions to attach the propenyloxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenol, 3-bromo-8-methoxy-4-(2-propen-1-yloxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove the bromine or methoxy groups, leading to different products.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution with amines can produce amino derivatives.

Scientific Research Applications

1-Naphthalenol, 3-bromo-8-methoxy-4-(2-propen-1-yloxy)- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenol, 3-bromo-8-methoxy-4-(2-propen-1-yloxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Electronic Effects

Key Observations:

- Substituent Position: Bromo at position 3 (target compound) vs. bromo at position 6 () alters steric and electronic profiles, affecting reactivity in cross-coupling reactions .

- Functional Group Diversity: The allyloxy group in the target compound distinguishes it from simpler ethers (e.g., methoxy) by enabling pericyclic reactions, unlike the inert methylcarbamate in carbaryl .

Physicochemical Properties

Key Observations:

- Allyloxy groups may enhance solubility in organic solvents relative to polar hydroxylated derivatives.

Biological Activity

1-Naphthalenol, 3-bromo-8-methoxy-4-(2-propen-1-yloxy)-, identified by its CAS number 919079-29-1, is a synthetic organic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a naphthalene backbone, bromine and methoxy substituents, and an allyloxy group, which may influence its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds similar to 1-naphthalenol derivatives exhibit significant antimicrobial activity. For instance, studies have shown that naphthalene derivatives can inhibit the growth of various bacterial strains and fungi. This activity is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

Anticancer Activity

Several studies have highlighted the potential of naphthalene derivatives in cancer therapy. The mechanism of action typically involves the induction of apoptosis in cancer cells. For example, a related compound demonstrated the ability to inhibit tumor growth in vivo, showcasing the therapeutic promise of this class of compounds.

Case Study:

A study conducted on structurally related naphthalene derivatives found that they could significantly reduce cell viability in breast cancer cell lines at concentrations as low as 10 µM. The compounds were noted for their selective toxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index.

The biological activity of 1-naphthalenol, 3-bromo-8-methoxy-4-(2-propen-1-yloxy)- is hypothesized to involve:

- Reactive Oxygen Species (ROS) Generation: Many naphthalene derivatives induce oxidative stress in target cells, leading to cellular damage and apoptosis.

- Inhibition of Key Enzymes: Some studies suggest that these compounds may inhibit enzymes crucial for cancer cell proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Cytotoxicity | Selective toxicity towards cancer cells |

Table 2: Case Study Overview

| Study | Compound Tested | Concentration (µM) | Effect |

|---|---|---|---|

| Anticancer Study | Naphthalene derivative | 10 | Reduced cell viability |

| In vivo Tumor Study | Related naphthalene derivative | Varies | Tumor growth inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.